molecular formula C11H20O4 B1197662 Ethyl isopentyl succinate CAS No. 28024-16-0

Ethyl isopentyl succinate

Cat. No.: B1197662
CAS No.: 28024-16-0
M. Wt: 216.27 g/mol
InChI Key: GCXHTVAWZRIFAV-UHFFFAOYSA-N
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Description

Ethyl isopentyl succinate, also known as butanedioic acid, ethyl 3-methylbutyl ester, is an organic compound with the molecular formula C11H20O4. It is an ester derived from succinic acid and isopentyl alcohol. This compound is known for its fruity aroma and is often used in the flavor and fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl isopentyl succinate can be synthesized through the esterification of succinic acid with isopentyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction is as follows:

Succinic acid+Isopentyl alcoholH2SO4Ethyl isopentyl succinate+Water\text{Succinic acid} + \text{Isopentyl alcohol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Succinic acid+Isopentyl alcoholH2​SO4​​Ethyl isopentyl succinate+Water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: Ethyl isopentyl succinate primarily undergoes nucleophilic acyl substitution reactions, which are characteristic of esters. These reactions include hydrolysis, transesterification, and aminolysis.

Common Reagents and Conditions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield succinic acid and isopentyl alcohol.

    Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of a catalyst such as sodium methoxide.

    Aminolysis: Reaction with amines can produce amides and alcohols.

Major Products Formed:

    Hydrolysis: Succinic acid and isopentyl alcohol.

    Transesterification: A different ester and alcohol.

    Aminolysis: Amides and alcohols.

Scientific Research Applications

Ethyl isopentyl succinate has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.

    Industry: Utilized in the flavor and fragrance industry due to its fruity aroma.

Mechanism of Action

The mechanism of action of ethyl isopentyl succinate involves its interaction with biological molecules through ester bonds. In biological systems, it can be hydrolyzed by esterases to release succinic acid and isopentyl alcohol. Succinic acid plays a role in the citric acid cycle, which is crucial for cellular respiration and energy production. The molecular targets and pathways involved include enzymes such as esterases and components of the citric acid cycle .

Comparison with Similar Compounds

    Ethyl butyrate: Another ester with a fruity aroma, commonly used in the flavor industry.

    Isopentyl acetate: Known for its banana-like scent, used in flavorings and fragrances.

    Ethyl hexanoate: Used in the flavor and fragrance industry for its fruity odor.

Uniqueness: Ethyl isopentyl succinate is unique due to its specific combination of succinic acid and isopentyl alcohol, which imparts a distinct fruity aroma. Its applications in both the flavor industry and scientific research highlight its versatility compared to other similar esters .

Properties

IUPAC Name

1-O-ethyl 4-O-(3-methylbutyl) butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-4-14-10(12)5-6-11(13)15-8-7-9(2)3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCXHTVAWZRIFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)OCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70182302
Record name Ethyl isopentyl succinate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28024-16-0
Record name Ethyl 3-methylbutyl succinate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28024-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl isopentyl succinate
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Record name Ethyl isopentyl succinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70182302
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Record name Ethyl isopentyl succinate
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Record name ETHYL ISOPENTYL SUCCINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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